molecular formula C7H10N6O2 B11893106 N,N'-Dimethoxy-1H-purine-2,6-diamine CAS No. 108278-67-7

N,N'-Dimethoxy-1H-purine-2,6-diamine

Katalognummer: B11893106
CAS-Nummer: 108278-67-7
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: RPJKUHWRNPUMOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) is a chemical compound with the molecular formula C7H10N6O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a purine ring system substituted with two O-methylhydroxylamine groups at the 2 and 6 positions. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) typically involves the reaction of 2,6-diaminopurine with methoxyamine hydrochloride under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as lysosomes and mitochondria, to induce cell death through non-mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) can be compared with other similar compounds, such as:

The uniqueness of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) lies in its specific substitution pattern and the presence of O-methylhydroxylamine groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Eigenschaften

CAS-Nummer

108278-67-7

Molekularformel

C7H10N6O2

Molekulargewicht

210.19 g/mol

IUPAC-Name

2-N,6-N-dimethoxy-7H-purine-2,6-diamine

InChI

InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13)

InChI-Schlüssel

RPJKUHWRNPUMOK-UHFFFAOYSA-N

Kanonische SMILES

CONC1=NC(=NC2=C1NC=N2)NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.